molecular formula C13H16N2O4 B1386563 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid CAS No. 1040051-19-1

6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1386563
M. Wt: 264.28 g/mol
InChI Key: RBMDHYRPIUPRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid (6-Oxo-1-PPE-DPCA) is a cyclic carboxylic acid that is widely studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals, as well as its potential as a therapeutic agent. In

Scientific Research Applications

6-Oxo-1-PPE-DPCA has been studied extensively by scientists and researchers due to its potential applications in the synthesis of pharmaceuticals. Specifically, 6-Oxo-1-PPE-DPCA has been found to be a useful intermediate in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antidepressants. Additionally, 6-Oxo-1-PPE-DPCA has been studied for its potential as a therapeutic agent, as it has been found to possess anti-inflammatory, analgesic, and anti-oxidant properties.

Mechanism Of Action

The exact mechanism of action of 6-Oxo-1-PPE-DPCA is not yet fully understood. However, it is believed that 6-Oxo-1-PPE-DPCA may act as an agonist at certain receptors in the body, such as the 5-HT2A and 5-HT2C receptors. Additionally, 6-Oxo-1-PPE-DPCA may also act as an inhibitor at certain enzymes, such as the monoamine oxidase (MAO) enzyme.

Biochemical And Physiological Effects

6-Oxo-1-PPE-DPCA has been found to have a number of biochemical and physiological effects on the body. Specifically, 6-Oxo-1-PPE-DPCA has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-Oxo-1-PPE-DPCA has been found to possess analgesic and anti-oxidant properties, as well as to possess neuroprotective effects against various neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The use of 6-Oxo-1-PPE-DPCA in laboratory experiments has a number of advantages and limitations. On the one hand, 6-Oxo-1-PPE-DPCA is relatively easy to synthesize and is relatively stable in a variety of laboratory conditions. Additionally, 6-Oxo-1-PPE-DPCA has been found to possess a number of potential therapeutic properties, which makes it a useful tool for studying the effects of drugs and other compounds on the body. On the other hand, 6-Oxo-1-PPE-DPCA is relatively expensive to synthesize and is not as widely available as other compounds. Additionally, 6-Oxo-1-PPE-DPCA is not suitable for use in human clinical trials due to its potential side effects.

Future Directions

Given the potential applications of 6-Oxo-1-PPE-DPCA, there is a great deal of potential for future research in this field. Potential future directions include the development of new synthesis methods for 6-Oxo-1-PPE-DPCA, the exploration of new therapeutic applications of 6-Oxo-1-PPE-DPCA, and the study of its effects on other diseases and conditions. Additionally, further research into the mechanism of action of 6-Oxo-1-PPE-DPCA could lead to the development of more effective drugs and treatments. Finally, further research into the biochemical and physiological effects of 6-Oxo-1-PPE-DPCA could lead to a better understanding of the compound and its potential therapeutic applications.

properties

IUPAC Name

6-oxo-1-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-11-5-4-10(13(18)19)8-15(11)9-12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMDHYRPIUPRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid

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